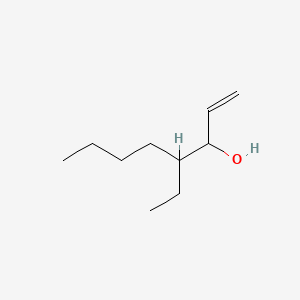

4-Ethyloct-1-en-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

58046-43-8 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

4-ethyloct-1-en-3-ol |

InChI |

InChI=1S/C10H20O/c1-4-7-8-9(5-2)10(11)6-3/h6,9-11H,3-5,7-8H2,1-2H3 |

InChI Key |

AZFUMZRIDXIUQM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(C=C)O |

Origin of Product |

United States |

Chemical Structure and Iupac Nomenclature Considerations for Unsaturated Alcohols

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which ensures that every distinct compound has a unique and descriptive name. The name "4-Ethyloct-1-en-3-ol" precisely describes the molecule's structure.

The parent chain is the longest continuous carbon chain that contains the principal functional group, in this case, the hydroxyl (-OH) group. For this compound, the longest chain containing the hydroxyl group has eight carbon atoms, hence the root name "oct". libretexts.orgbyjus.com The presence of a carbon-carbon double bond is indicated by the "-en-" infix, and the hydroxyl group is denoted by the "-ol" suffix. libretexts.orguiuc.edu

Numbering of the carbon chain begins at the end that gives the principal functional group, the hydroxyl group, the lowest possible number. libretexts.orgbyjus.com In this molecule, the hydroxyl group is located on the third carbon, hence "3-ol". The double bond is between the first and second carbons, so it is designated as "1-en". An ethyl group (-CH2CH3) is attached to the fourth carbon atom, leading to the prefix "4-Ethyl". mespharmacy.org Combining these elements in the prescribed order gives the full IUPAC name: this compound.

The structure of this compound consists of an eight-carbon chain with a double bond between the first and second carbon atoms, a hydroxyl group on the third carbon, and an ethyl substituent at the fourth carbon. ontosight.ai This arrangement makes it a secondary allylic alcohol, a class of compounds known for their versatile reactivity.

Key Structural Features of this compound:

| Feature | Description |

| Parent Chain | Octane (8 carbons) |

| Unsaturation | A double bond at the C1 position (oct-1-ene) |

| Functional Group | A hydroxyl group at the C3 position (-ol) |

| Substituent | An ethyl group at the C4 position |

| Classification | Secondary Allylic Alcohol |

Significance Within Organic Synthesis and Chemical Biology Domains

Unsaturated alcohols, particularly allylic alcohols like 4-Ethyloct-1-en-3-ol, are highly valuable intermediates in organic synthesis due to the presence of two reactive functional groups: the hydroxyl group and the carbon-carbon double bond. scilit.com These functionalities allow for a wide range of chemical transformations, making them crucial building blocks for the synthesis of more complex molecules.

In the realm of organic synthesis, chiral allylic alcohols are of particular importance as they can be used to introduce stereocenters into molecules with a high degree of control. acs.orgpnas.org The enantioselective synthesis of such alcohols is a significant area of research, with methods like the catalytic asymmetric reductive coupling of alkynes and aldehydes providing routes to these valuable compounds. organic-chemistry.org The synthesis of this compound can be achieved through various methods, including the Grignard reaction, a powerful tool for carbon-carbon bond formation. adichemistry.comyoutube.com For instance, the reaction of a suitable Grignard reagent with an α,β-unsaturated aldehyde can yield an allylic alcohol like this compound. fiu.edu

The applications of this compound and similar unsaturated alcohols extend to the production of fragrances, flavorings, and as intermediates in the synthesis of pharmaceuticals. ontosight.ai Their unique chemical properties contribute to the diverse array of scents and flavors found in both natural and synthetic products.

In the field of chemical biology, the functional groups of unsaturated alcohols can be exploited for various purposes. The double bond can participate in reactions that allow for the labeling or modification of biomolecules. acs.org While specific research on the direct application of this compound in chemical biology is not extensively documented, the reactivity of allylic alcohols makes them potential candidates for the development of probes and other tools to study biological systems.

Potential Reactions and Transformations of this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | α,β-Unsaturated ketone |

| Reduction | Hydrogen gas (H₂) with a palladium catalyst (Pd/C) | 4-Ethyloctan-3-ol |

| Substitution | Thionyl chloride (SOCl₂) | 3-Chloro-4-ethyloct-1-ene |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide |

Overview of Current Research Landscape and Knowledge Gaps

Classical Organic Synthesis Strategies

Classical approaches to this compound often involve the construction of the carbon-carbon backbone followed by the introduction or modification of functional groups.

Total Synthesis Approaches Utilizing Modular Building Blocks

The total synthesis of this compound can be achieved by the convergent assembly of smaller, readily available molecular fragments. A common modular approach involves the use of Grignard reagents. For instance, the reaction of vinylmagnesium bromide with 2-ethylhexanal (B89479) provides a direct route to this compound. rsc.org In this method, the vinyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup quenches the reaction to yield the desired allylic alcohol. rsc.org This strategy allows for the efficient construction of the C-C bond between C-2 and C-3.

Another modular approach involves starting with an octyne derivative and introducing the ethyl group via a Grignard reaction. For example, the reaction of ethylmagnesium bromide with an appropriate octyne precursor, followed by an acidic workup, can introduce the alcohol group to form 4-ethyloct-1-yn-3-ol. atamanchemicals.com This alkynol can then be selectively reduced to the corresponding alkene, this compound.

The modularity of these syntheses is advantageous as it allows for the synthesis of analogues by varying the starting building blocks. caltech.edu

Functional Group Interconversions (e.g., Selective Reduction of Alkynes to Alkenes)

Functional group interconversions are crucial for transforming readily available precursors into the target molecule. A key transformation in the synthesis of this compound is the selective reduction of the corresponding alkyne, 4-ethyloct-1-yn-3-ol. atamanchemicals.com The presence of both an alkyne and an alcohol in this precursor allows for various chemical transformations. atamanchemicals.com

To obtain the desired (E)- or (Z)-alkene, specific reduction methods are employed. The trans reduction of alkynes to (E)-alkenes can be achieved through a two-stage process involving trans hydrosilylation followed by protodesilylation. nih.gov Catalysts such as [Cp*Ru(MeCN)3]PF6 can be used for the hydrosilylation step. nih.gov For the formation of (Z)-alkenes, semireduction of the alkyne is a common strategy. organic-chemistry.org This can be accomplished using various catalytic systems, including palladium-based catalysts in the presence of a hydrogen source like formic acid. organic-chemistry.org The choice of catalyst and reaction conditions is critical to prevent over-reduction to the corresponding alkane. organic-chemistry.org

Regioselective and Stereoselective Control in Carbon-Carbon Bond Formation

Achieving regioselectivity and stereoselectivity is a central challenge in the synthesis of complex molecules like this compound. Regioselectivity ensures that the desired constitutional isomer is formed, while stereoselectivity controls the spatial arrangement of atoms.

In the context of synthesizing this compound, regioselectivity is critical during the carbon-carbon bond-forming step. For example, in the Grignard addition of a vinyl nucleophile to 2-ethylhexanal, the reaction is highly regioselective, with the nucleophile attacking the carbonyl carbon.

Stereoselectivity in classical synthesis often relies on substrate control or the use of diastereoselective reactions. For instance, the Prins cyclization, a reaction between a homoallylic alcohol and an aldehyde, can proceed with high diastereoselectivity to form substituted tetrahydropyrans. organic-chemistry.org While not directly applied to the linear structure of this compound, the principles of controlling stereochemistry in such reactions are relevant. The synthesis of 1,2-dihaloalkenes with exclusive regio- and stereoselectivity highlights the importance of controlling these aspects in addition reactions to double and triple bonds. nih.gov

Advanced Stereoselective Synthesis

To obtain enantiomerically pure this compound, advanced stereoselective methods are necessary. These strategies employ chiral catalysts or auxiliaries to control the formation of a specific enantiomer.

Enantioselective Catalysis (e.g., Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Reactions)

Enantioselective catalysis is a powerful tool for synthesizing chiral molecules. wikipedia.org Asymmetric hydrogenation of a suitable prochiral ketone precursor is a potential route to enantiomerically enriched this compound. This method utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively add hydrogen to one face of the carbonyl group. nih.govwikipedia.org For example, ruthenium catalysts bearing chiral diphosphine ligands like BINAP are highly effective for the asymmetric hydrogenation of various ketones. harvard.edugoogle.com The choice of catalyst and reaction conditions can significantly influence the enantioselectivity of the reduction. dicp.ac.cn

Chiral auxiliaries offer another robust method for controlling stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. wikipedia.org For example, Evans oxazolidinones are widely used as chiral auxiliaries in asymmetric aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This approach could be adapted to the synthesis of this compound by using a chiral auxiliary to control the addition of a vinyl nucleophile to an appropriate precursor. Chiral auxiliaries like (S)-(phenylthiomethyl)benzyl have been successfully used to control the stereoselective installation of glycosidic linkages. nih.gov

Diastereoselective Transformations and Control of Multiple Stereocenters

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. Diastereoselective transformations are designed to favor the formation of one diastereomer over others. One study reported the synthesis of this compound as a mixture of two diastereomers, indicating the formation of multiple stereocenters. rsc.org

The synthesis of complex molecules often requires the control of multiple stereocenters. For example, in the synthesis of homoallylic alcohols, the diastereoselectivity of the reaction can be influenced by the nature of the catalyst and the reaction conditions. gla.ac.uk Similarly, in the synthesis of 1,4-diarylbut-1-en-3-ynes, controlling the syn or anti relationship between substituents is a key challenge. researchgate.net These principles of diastereoselective control are directly applicable to the synthesis of specific diastereomers of this compound and its derivatives.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies for Chiral Alcohol Enrichment

Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) are powerful techniques for obtaining enantiomerically pure alcohols from racemic mixtures. wikipedia.org Standard kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or enzyme, but is fundamentally limited to a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.orgmdpi.com

Dynamic Kinetic Resolution (DKR) elegantly overcomes this limitation by integrating a rapid in situ racemization of the less reactive enantiomer with the kinetic resolution process. mdpi.com This allows the entire racemic starting material to be converted into a single enantiomer of the product, pushing the theoretical yield toward 100%. mdpi.commdpi.com A common DKR setup for chiral alcohols involves the synergistic action of a lipase (B570770) for stereoselective acylation and a metal complex, often ruthenium-based, to catalyze the racemization of the unreacted alcohol enantiomer. mdpi.commdpi.comorganic-chemistry.org This dual-catalyst system continuously feeds the faster-reacting enantiomer into the enzymatic acylation reaction, leading to high yields of an enantiopure ester. organic-chemistry.orgresearchgate.net

For this compound, a DKR process would typically involve the components detailed in the table below.

Table 1: Representative Components for a Dynamic Kinetic Resolution of this compound

| Component | Role | Example |

|---|---|---|

| Substrate | Racemic chiral alcohol | (R/S)-4-Ethyloct-1-en-3-ol |

| Enzyme | Stereoselective acylation catalyst | Novozyme® 435 (Candida antarctica lipase B) mdpi.comorganic-chemistry.org |

| Acyl Donor | Provides the acyl group for esterification | Isopropenyl acetate (B1210297) mdpi.com |

| Racemization Catalyst | In situ racemization of the slow-reacting alcohol enantiomer | Ruthenium-based complex (e.g., Shvo or Noyori-type catalysts) wikipedia.orgmdpi.commdpi.com |

| Solvent | Reaction medium | Toluene or other suitable organic solvent |

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic routes are at the forefront of modern organic synthesis, combining the versatility of traditional chemical methods with the unparalleled selectivity of enzymes. mdpi.combeilstein-journals.org These strategies are particularly valuable for the production of complex chiral molecules like this compound, offering mild reaction conditions and reduced environmental impact compared to purely chemical approaches. mdpi.com

Enzyme-Mediated Stereoselective Transformations (e.g., Hydration/Dehydration, Reduction)

Enzymes can catalyze a wide array of stereoselective transformations, including reductions, oxidations, and hydrations/dehydrations. In the context of this compound, a notable example is the use of a linalool (B1675412) dehydratase isomerase (LinD) from the bacterium Castellaniella defragrans. whiterose.ac.uksci-hub.cat This enzyme is capable of performing a highly enantioselective dehydration of racemic tertiary alcohols, functioning as a hydro-lyase. whiterose.ac.uksci-hub.cat

In a study investigating the substrate specificity of LinD, racemic 3-ethyloct-1-en-3-ol (an isomer and common synonym for this compound) was tested as a substrate. whiterose.ac.uksci-hub.cat The enzyme demonstrated its ability to act on this linalool analogue, catalyzing a kinetic resolution through the stereoselective dehydration of one of the enantiomers. This transformation underscores the potential of using dehydratases for the asymmetric synthesis of alkenes from alcohols. sci-hub.cat

Table 2: Enzyme-Mediated Transformation of Racemic this compound

| Substrate | Enzyme System | Transformation Type | Product(s) | Key Finding |

|---|

Whole-Cell Biotransformations for Chiral Alcohol Production in Model Organisms

While many biocatalytic reactions are performed with isolated and purified enzymes, using whole microbial cells as the catalyst offers significant practical advantages. muni.cz Whole-cell biotransformations eliminate the need for costly and time-consuming enzyme purification and can provide a stable environment for the enzyme. Furthermore, the cell's native machinery can regenerate essential cofactors (like NADPH or NAD+), which is a critical advantage for many reductase- and oxidase-catalyzed reactions. google.com

Model organisms such as Escherichia coli or various yeast species are commonly engineered to overexpress a desired enzyme, such as a ketoreductase or a lyase. muni.czgoogle.com For the production of chiral this compound, one could envision using E. coli cells engineered to express the linalool dehydratase isomerase (LinD). The cells would be grown and then directly added to the reaction mixture containing the racemic alcohol. google.com

Table 3: Comparison of Purified Enzyme vs. Whole-Cell Biotransformation Systems

| Feature | Purified Enzyme System | Whole-Cell System |

|---|---|---|

| Catalyst Preparation | Requires multi-step purification; can be costly and time-consuming. | Simple cultivation of microbial cells. muni.cz |

| Cofactor Regeneration | Requires addition of an external regeneration system (e.g., another enzyme and substrate). google.com | Cofactors are regenerated by the cell's metabolism. google.com |

| Enzyme Stability | May be less stable in isolated form. | Enzyme is protected within the cellular environment. |

| Reaction Purity | High purity, as only one catalyst is present. | Potential for side reactions from other cellular enzymes. google.com |

| Substrate/Product Transport | No transport barriers. | Cell membrane can pose transport limitations for substrate and product. |

Substrate Engineering for Biocatalytic Efficiency and Specificity

Substrate engineering involves systematically modifying the structure of a substrate to probe the specificity and efficiency of an enzyme. This approach provides valuable insights into the enzyme's active site architecture and its tolerance for different functional groups, steric bulk, and chain lengths. nih.gov

The investigation into the linalool dehydratase isomerase (LinD) is a clear example of this principle. Researchers tested a wide range of linalool analogues, including this compound, to map the enzyme's substrate scope. whiterose.ac.uksci-hub.cat The study included substrates with varying chain lengths, such as truncated C5 alcohols and elongated C15 alcohols, as well as aromatic derivatives. whiterose.ac.uksci-hub.cat The finding that LinD could accept this compound, which is structurally different from its natural substrate linalool, demonstrated the enzyme's broad substrate specificity and potential for wider synthetic applications. whiterose.ac.uksci-hub.cat Such studies are crucial for identifying new biocatalytic possibilities and for providing a basis for future enzyme engineering efforts to enhance activity towards non-native substrates.

Table 4: Selected Substrate Scope of Linalool Dehydratase Isomerase (LinD)

| Substrate Tested | Structural Relation to Linalool | Enzyme Activity |

|---|---|---|

| Linalool (natural substrate) | Natural C10 monoterpenoid alcohol | High activity whiterose.ac.uk |

| This compound | C10 analogue with ethyl instead of methyl group at C3 whiterose.ac.uksci-hub.cat | Active whiterose.ac.uksci-hub.cat |

| 3-Methyl-5-phenylpent-1-en-3-ol | Aromatic C12 analogue sci-hub.cat | Excellent activity sci-hub.cat |

| Farnesol | Elongated C15 sesquiterpenoid alcohol | Active sci-hub.cat |

Derivatization and Analog Development from 4 Ethyloct 1 En 3 Ol

Synthesis of Structural Analogs and Homologues

The synthesis of structural analogs and homologues of 4-ethyloct-1-en-3-ol allows for a systematic investigation of structure-activity relationships in various chemical and biological contexts. Key modifications include altering the length and branching of the alkyl substituents and changing the nature and position of the unsaturation.

The alkyl groups at the C4 and C5 positions of this compound are prime targets for modification to generate a library of homologous and isomeric compounds. These changes can be achieved through established synthetic methodologies such as the Grignard reaction, which is a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.comyoutube.com By reacting different Grignard reagents with appropriate α,β-unsaturated aldehydes or saturated aldehydes, a wide range of analogs can be synthesized. libretexts.orgstudy.com

For instance, to synthesize analogs with varying chain lengths at the C4 position, one could react vinylmagnesium bromide with a series of 2-alkylhexanals. Conversely, to modify the butyl chain, a constant Grignard reagent, such as ethylmagnesium bromide, can be reacted with a series of aldehydes with different chain lengths.

Another approach to modify the alkyl structure is through allylic alkylation of the parent molecule or its derivatives. nih.govnih.govnii.ac.jpacs.org Palladium-catalyzed allylic alkylation, for example, allows for the direct coupling of allylic alcohols with a variety of carbon nucleophiles. nih.govnih.gov

Table 1: Hypothetical Analogs of this compound via Grignard Reaction

| Starting Aldehyde | Grignard Reagent | Resulting Analog | Modification |

|---|---|---|---|

| Propanal | Pentylmagnesium bromide | 4-Propylnon-1-en-3-ol | Elongated ethyl group |

| Heptanal | Ethylmagnesium bromide | 4-Ethylnon-1-en-3-ol | Elongated butyl group |

| 2-Methylpropanal | Pentylmagnesium bromide | 4-Isopropyl-6-methylhept-1-en-3-ol | Branched alkyl groups |

| Propanal | Cyclohexylmagnesium bromide | 4-Cyclohexylpent-1-en-3-ol | Cyclic alkyl group |

The vinyl group of this compound is a key feature for derivatization, allowing for the introduction of further unsaturation to create conjugated systems like dienes and enynes. These motifs are prevalent in many biologically active natural products and are valuable building blocks in organic synthesis. nih.govmdpi.com

Dienes: The synthesis of 1,3-dienes from this compound can be approached in several ways. A straightforward method is the acid-catalyzed dehydration of the alcohol, which would likely lead to a mixture of conjugated dienes. A more controlled approach would be to first oxidize the alcohol to the corresponding ketone, 4-ethyloct-1-en-3-one, and then perform a Wittig reaction. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com The Wittig reaction allows for the conversion of the ketone to a new double bond with predictable regiochemistry. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com

Enynes: Enynes can be synthesized from this compound through various cross-coupling reactions. For instance, the alcohol could be converted to a suitable leaving group, such as a halide or a tosylate, and then subjected to a Sonogashira coupling with a terminal alkyne. Alternatively, the terminal alkene could be converted to a vinyl halide, which could then be coupled with a terminal alkyne.

Table 2: Synthetic Routes to Dienes and Enynes from this compound

| Target Derivative | Synthetic Approach | Key Reagents |

|---|---|---|

| 4-Ethylocta-1,3-diene | Dehydration | H₂SO₄, heat |

| 3-Methylene-4-ethyloct-1-ene | Wittig Reaction on 4-ethyloct-1-en-3-one | Ph₃P=CH₂ |

| 4-Ethyloct-1-en-3-yne | Sonogashira Coupling of 3-chloro-4-ethyloct-1-ene | Terminal alkyne, Pd catalyst, Cu(I) |

Introduction of Diverse Functional Groups for Enhanced Research Utility

The introduction of various functional groups onto the this compound scaffold can significantly enhance its utility in chemical research by providing handles for further reactions or by imparting specific chemical properties. The hydroxyl group is a primary site for such modifications.

Etherification and Esterification: The hydroxyl group can be readily converted into an ether or an ester. Etherification, for example, using the Williamson ether synthesis, can introduce a variety of alkyl or aryl groups. Esterification, through reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride), can introduce a wide range of ester functionalities, which can be useful for modulating properties like solubility or for serving as protecting groups.

Conversion to Amines and Azides: The allylic alcohol can be converted to an allylic amine or azide, which are valuable functional groups in organic synthesis. organic-chemistry.orggoogle.com Direct conversion of alcohols to azides can be achieved using reagents like diphenylphosphoryl azide (DPPA) or through a Mitsunobu reaction with hydrazoic acid. nih.govorganic-chemistry.orgcmu.eduresearchgate.netacs.org The resulting azide can then be reduced to the corresponding primary amine. Alternatively, direct amination of allylic alcohols can be achieved using various catalytic systems. organic-chemistry.orggoogle.comrsc.org

Table 3: Functional Group Interconversions of this compound

| Original Functional Group | Target Functional Group | Reagents and Conditions |

|---|---|---|

| Alcohol (-OH) | Ether (-OR) | NaH, R-X (Williamson Ether Synthesis) |

| Alcohol (-OH) | Ester (-OCOR) | RCOOH, acid catalyst or RCOCl, pyridine |

| Alcohol (-OH) | Azide (-N₃) | DPPA, DBU or NaN₃, PPh₃, I₂, imidazole |

| Alcohol (-OH) | Amine (-NH₂) | 1. MsCl, Et₃N; 2. NaN₃; 3. H₂, Pd/C |

Synthesis of Polymeric Precursors and Monomers for Materials Science Research

The presence of a terminal double bond in this compound and its derivatives makes it a potential precursor for the synthesis of polymers. Specifically, diene derivatives of this compound can be used as monomers in Acyclic Diene Metathesis (ADMET) polymerization. nih.govwikipedia.orgnih.govresearchgate.netmdpi.com ADMET is a step-growth polymerization that is driven by the removal of a small volatile alkene, typically ethylene, and is catalyzed by ruthenium or molybdenum carbene complexes. nih.govwikipedia.orgnih.govresearchgate.netmdpi.com

To create a suitable monomer for ADMET, this compound would first need to be converted into a terminal diene. For example, the hydroxyl group could be used to link two molecules of a diene derivative, creating a di-diene monomer. Alternatively, a diene could be synthesized from this compound as described in section 4.1.2, and if this diene is a terminal diene, it could be directly used in ADMET polymerization. The resulting polymers would have a polyalkenamer backbone with pendant ethyl and butyl groups, which would influence the material properties such as the glass transition temperature and crystallinity.

Table 4: Potential Monomer Synthesis and Polymerization

| Monomer Synthesis Step | Description | Polymerization Method | Potential Polymer |

|---|---|---|---|

| Synthesis of a terminal diene | Oxidation of this compound followed by Wittig reaction with methylenetriphenylphosphorane to yield 3-methylene-4-ethyloct-1-ene. | Acyclic Diene Metathesis (ADMET) | Poly(3-methylene-4-ethyloctenylene) |

| Dimerization | Esterification of two molecules of a diene-containing alcohol derivative with a diacid chloride. | Acyclic Diene Metathesis (ADMET) | Polyester with pendant alkyl groups |

Design and Synthesis of Chemical Probes and Linkers for Bioconjugation Chemistry Research

The structure of this compound can be adapted for the synthesis of chemical probes and bifunctional linkers for use in bioconjugation chemistry. nih.govuniovi.es This typically involves the introduction of a reporter group (e.g., a fluorophore) and a reactive group for covalent attachment to a biomolecule.

Chemical Probes: To create a fluorescent probe, a fluorescent moiety could be attached to the this compound scaffold. rsc.orgpitt.edunih.govnih.gov For example, the hydroxyl group could be esterified with a carboxylic acid derivative of a common fluorophore like fluorescein or rhodamine. The alkyl chains could be modified to tune the solubility and localization of the probe within a biological system.

Bioconjugation Linkers: Bifunctional linkers require two reactive functional groups. nih.govuniovi.es Starting from this compound, one could convert the hydroxyl group into a reactive moiety, such as an amine or a thiol. The terminal double bond could then be functionalized, for example, through hydroboration-oxidation to introduce a primary alcohol, which could then be converted to another reactive group like a carboxylic acid or an aldehyde. The length and nature of the linker can be precisely controlled by modifying the alkyl chains of the parent molecule.

Table 5: Strategies for the Synthesis of Probes and Linkers

| Application | Synthetic Strategy | Key Functional Groups |

|---|---|---|

| Fluorescent Probe | Esterification of the hydroxyl group with a fluorescent carboxylic acid. | Ester, Fluorophore |

Advanced Analytical Methodologies for 4 Ethyloct 1 En 3 Ol Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques provide detailed information about the molecular structure and composition of 4-Ethyloct-1-en-3-ol.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation.rsc.orgencyclopedia.pub

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the connectivity of atoms within the this compound molecule. wikipedia.orgnationalmaglab.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this process. wikipedia.org

A study of this compound as a mixture of diastereomers reported the following NMR data in deuterochloroform (CDCl₃):

¹H NMR (400 MHz): δ 5.87 (ddd, J = 17.0, 10.5, 6.1 Hz, 2H), 5.25-5.20 (m, 2H), 5.16-5.13 (m, 2H), 4.14-4.10 (m, 2H), 1.65-1.16 (m, 16H), 0.92-0.87 (m, 12H). rsc.org

¹³C NMR (125 MHz): δ 139.9, 139.8, 115.2, 115.1, 74.8, 74.7, 45.1, 45.0, 29.6, 29.5, 23.0 (2C), 22.3, 21.8, 14.1 (2C), 11.7, 11.5. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |

|---|---|---|---|

| 1 (CH₂) | 5.25-5.13 | 115.2/115.1 | Correlates with H2 |

| 2 (CH) | 5.87 | 139.9/139.8 | Correlates with H1, H3 |

| 3 (CH-OH) | 4.14-4.10 | 74.8/74.7 | Correlates with H2, H4 |

| 4 (CH) | 1.65-1.16 (multiplet) | 45.1/45.0 | Correlates with H3, H5, Ethyl H |

| 5 (CH₂) | 1.65-1.16 (multiplet) | 29.6/29.5 | Correlates with H4, H6 |

| 6 (CH₂) | 1.65-1.16 (multiplet) | 23.0 | Correlates with H5, H7 |

| 7 (CH₂) | 1.65-1.16 (multiplet) | 22.3/21.8 | Correlates with H6, H8 |

| 8 (CH₃) | 0.92-0.87 (multiplet) | 14.1 | Correlates with H7 |

| Ethyl-CH₂ | 1.65-1.16 (multiplet) | 23.0 | Correlates with H4, Ethyl-CH₃ |

| Ethyl-CH₃ | 0.92-0.87 (multiplet) | 11.7/11.5 | Correlates with Ethyl-CH₂ |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis.chemguide.co.uklibretexts.org

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound (C₁₀H₂₀O). epa.gov Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. rsc.org The fragmentation pattern observed in the mass spectrum gives valuable structural information.

Key fragmentation pathways for allylic alcohols like this compound include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a peak at m/z [M-18]⁺.

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For this compound, this can result in the loss of a butyl radical or an ethyl radical from the C4 position.

Cleavage of the allylic bond: The C3-C4 bond can cleave, leading to resonance-stabilized fragments.

Analysis of the fragmentation pattern helps to confirm the position of the double bond, the hydroxyl group, and the ethyl substituent on the octene backbone. chemguide.co.uklibretexts.org

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis.bruker.com

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bruker.com The infrared spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Alkene) | Stretching | 3010-3095 |

| C-H (Alkane) | Stretching | 2850-2960 |

| C=C (Alkene) | Stretching | 1640-1680 |

| C-O (Alcohol) | Stretching | 1050-1150 |

The broad O-H stretching band is indicative of hydrogen bonding. The C=C stretch confirms the presence of the double bond, and its exact position can provide subtle information about the surrounding structure. Raman spectroscopy can be particularly useful for observing the C=C stretching vibration, which is often a strong Raman scatterer.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Assessment.wikipedia.orgwikipedia.org

As a chiral molecule, this compound exists as enantiomers which interact differently with plane-polarized light. wikipedia.orgwikipedia.org CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. wikipedia.orgrsc.orgrsc.org

These techniques are essential for:

Determining the absolute configuration of the chiral center at C3. wikipedia.org

Analyzing the stereochemistry of the molecule in solution.

Studying conformational changes that may affect the chiroptical properties.

The Cotton effect, a characteristic feature in ORD and CD spectra near an absorption band, can provide detailed information about the stereochemical environment of the chromophore (in this case, the vinyl group). rsc.org

Advanced Chromatographic Separation and Detection

Chromatographic methods are indispensable for separating the stereoisomers of this compound and determining their relative proportions.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination.chrom-china.comuni-muenchen.de

Chiral GC is the premier technique for separating the enantiomers of volatile compounds like this compound and quantifying the enantiomeric excess (ee). gcms.czlibretexts.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. uni-muenchen.deresearchgate.net

Commonly used CSPs for separating chiral alcohols include derivatives of cyclodextrins. gcms.czlibretexts.org For instance, a study on the separation of chiral alcohols demonstrated that columns like Rt-βDEXsa show good resolution for compounds such as 1-octen-3-ol, a structurally related compound. gcms.czrestek.com The separation efficiency is highly dependent on analytical parameters such as the temperature ramp, carrier gas flow rate, and the specific chemical modifications of the cyclodextrin (B1172386) used in the stationary phase. gcms.cz The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. libretexts.org

Interactive Data Table: Example Parameters for Chiral GC Separation of Alcohols

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiral capillary column (e.g., Rt-βDEXsa) | Provides a chiral environment for separation |

| Carrier Gas | Hydrogen or Helium | Mobile phase to carry the analyte through the column |

| Oven Program | Temperature gradient (e.g., 40°C to 200°C at 2°C/min) | Optimizes separation by controlling volatility and interaction with CSP |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and quantification of separated enantiomers |

| Linear Velocity | ~40-80 cm/sec (for Hydrogen) | Affects resolution and analysis time |

This technique is crucial in fields like asymmetric synthesis, where the success of a reaction is measured by the enantiomeric purity of the product. uni-muenchen.de

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Impurity profiling is a critical aspect of chemical analysis, ensuring the quality and consistency of a compound. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for detecting, identifying, and quantifying process-related impurities and degradation products. chromatographyonline.com The development of a robust impurity profiling method involves a systematic approach to optimize chromatographic separation and mass spectrometric detection. chromatographyonline.comwaters.com

The process begins with the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column, typically a reversed-phase column such as a C18, and the optimization of the mobile phase. researchgate.net The goal is to achieve adequate separation of the main compound from all potential impurities. LC-MS analysis provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the structural elucidation of unknown impurities. tsijournals.com High-resolution mass spectrometry (HRMS) platforms, like Time-of-Flight (ToF) or Orbitrap mass spectrometers, are particularly advantageous as they provide highly accurate mass measurements, facilitating the determination of elemental compositions for unknown peaks. lcms.cz

Potential impurities in a sample of this compound could arise from starting materials, by-products of the synthesis, or degradation. For instance, if synthesized from 1-octen-3-one (B146737) via ethylation, residual ketone could be a possible impurity. Other potential impurities include isomers (discussed in the next section), oxidation products (e.g., ketones or aldehydes), or products from incomplete reactions.

Table 1: Hypothetical LC-MS Data for Impurity Profiling of this compound

| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Possible Origin |

| 1 | 4.5 | 127.1119 | 1-Octen-3-one | Unreacted Starting Material |

| 2 | 6.2 | 157.1587 | This compound | Active Compound |

| 3 | 7.1 | 155.1431 | 4-Ethyloct-1-en-3-one | Oxidation Product |

| 4 | 8.5 | 129.1274 | Oct-1-en-3-ol | Side-reaction Product |

This table is illustrative and presents potential impurities based on common synthetic routes and degradation pathways.

The workflow for impurity analysis involves injecting the sample into the LC-MS system and acquiring data. The resulting chromatogram will show peaks corresponding to this compound and any impurities. By analyzing the mass spectrum of each impurity peak, a molecular formula can be proposed. lcms.cz Further fragmentation analysis (MS/MS) can provide structural information to confirm the identity of these low-level components. researchgate.nettsijournals.com

Preparative Chromatography for Isomer Separation and Purification

The structure of this compound contains two sources of isomerism: a chiral center at the C3 carbon (leading to R and S enantiomers) and a carbon-carbon double bond (leading to E and Z diastereomers). The separation and purification of these individual isomers are often necessary for research and are typically achieved using preparative chromatography. acs.orgmdpi.com

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating isomers on a larger scale compared to analytical HPLC. mdpi.comnih.gov The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires a chiral stationary phase (CSP). csfarmacie.czphenomenex.com These phases are designed to interact differently with each enantiomer, leading to different retention times and enabling their separation. csfarmacie.cz Polysaccharide-based CSPs are common and effective for separating a wide range of chiral compounds, including alcohols. phenomenex.com

The separation of E/Z diastereomers is generally more straightforward and can often be accomplished on standard stationary phases like silica (B1680970) gel or reversed-phase C18, as diastereomers have different physical properties and thus different chromatographic behaviors. google.com

A typical workflow for isomer separation would involve an initial analytical-scale screening of various chiral columns and mobile phases to find the optimal conditions for separation. mdpi.com Once a suitable method is developed, it is scaled up to a preparative HPLC system, which uses larger columns and higher flow rates to process larger quantities of the compound mixture. researchgate.net Fractions are collected as they elute from the column, and the purity of each isomer-containing fraction is then verified by analytical HPLC.

Table 2: Example Parameters for Preparative Chiral HPLC Separation of this compound Enantiomers

| Parameter | Condition |

| Instrument | Preparative HPLC System |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Column Dimensions | 250 mm x 20 mm I.D. |

| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 2 mL (of 10 mg/mL solution) |

| Hypothetical Retention Time (R-isomer) | 18.5 min |

| Hypothetical Retention Time (S-isomer) | 22.3 min |

This table provides an example of typical conditions. Actual parameters would require experimental optimization.

The successful separation and purification of the individual stereoisomers of this compound allow for the investigation of the specific properties and activities of each distinct molecule, which is a fundamental practice in chemical and pharmaceutical research. csfarmacie.cz

Theoretical and Computational Chemistry Studies of 4 Ethyloct 1 En 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-ethyloct-1-en-3-ol, methods like Density Functional Theory (DFT) and ab initio Hartree-Fock calculations would be employed to determine its electronic structure. sioc-journal.cnmdpi.com These calculations would optimize the molecule's geometry to find its most stable three-dimensional arrangement of atoms.

Once the optimized geometry is obtained, various electronic properties and reactivity descriptors can be calculated. These descriptors provide insight into the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atom of the hydroxyl group. Blue regions (positive potential) are electron-deficient and prone to nucleophilic attack.

Global Reactivity Descriptors: Quantities such as electronegativity, chemical hardness, and softness would be calculated from the HOMO and LUMO energies. These provide a general measure of the molecule's reactivity.

Local Reactivity Descriptors (Fukui Functions): These functions would be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

A hypothetical table of calculated reactivity descriptors for this compound using a DFT method (e.g., B3LYP/6-31G*) might look as follows:

| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -0.25 eV | Relates to ionization potential |

| LUMO Energy | +0.05 eV | Relates to electron affinity |

| HOMO-LUMO Gap | 0.30 eV | Indicator of chemical stability |

| Electronegativity (χ) | 0.10 | Tendency to attract electrons |

| Chemical Hardness (η) | 0.15 | Resistance to change in electron distribution |

| Global Softness (S) | 6.67 | Reciprocal of hardness |

Conformational Analysis and Potential Energy Surface Mapping

This compound has several rotatable bonds, leading to a variety of possible three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. researchgate.netchemrxiv.org

A Potential Energy Surface (PES) map is generated by systematically rotating key dihedral angles and calculating the energy at each point. wikipedia.org This map reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them. For this compound, the key dihedral angles would be around the C-C and C-O single bonds. Identifying the global minimum on the PES is crucial as it represents the most populated conformation of the molecule at equilibrium. chemrxiv.org

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Solvent, Protein Binding)

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. ebsco.comtum.de An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules (to study solvation) or near a protein (to investigate potential binding).

Solvation Studies: MD simulations in a water box would reveal how water molecules arrange around the solute, particularly the hydrogen bonding interactions with the hydroxyl group. This helps in understanding its solubility and behavior in aqueous environments.

Protein Binding: If this compound were being investigated for biological activity, MD simulations could be used to study its interaction with a target protein. researchgate.net These simulations can predict the binding pose, calculate the binding free energy, and identify the key amino acid residues involved in the interaction, providing a molecular basis for its potential mechanism of action. researchgate.net

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. This would show characteristic peaks for the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H and C-C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predicted values are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help analyze fragmentation patterns by calculating the relative stabilities of potential fragment ions.

A hypothetical table comparing predicted and experimental spectroscopic data might be:

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: ν(O-H) | 3400 cm⁻¹ | 3350 cm⁻¹ |

| IR: ν(C=C) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| ¹H NMR: δ(H-C-OH) | 4.1 ppm | 4.0 ppm |

| ¹³C NMR: δ(C-OH) | 75 ppm | 74 ppm |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. scielo.brrsc.org For this compound, one could study reactions such as oxidation of the alcohol, addition to the double bond, or dehydration.

To study a reaction mechanism, researchers would:

Identify Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to find the geometry of the TS connecting reactants to products.

Calculate Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, which is related to the reaction rate. A lower activation energy implies a faster reaction. scielo.br

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

By mapping out the complete energy profile of a proposed reaction pathway, computational studies can provide detailed insights into the feasibility of the reaction and the nature of the chemical transformations involved. scielo.br

Biocatalysis and Enzymatic Transformations Involving Unsaturated Alcohols

Enzymatic Dehydration and Isomerization of Structurally Related Tertiary Alcohols

The enzymatic manipulation of tertiary allylic alcohols, which share structural motifs with 4-Ethyloct-1-en-3-ol, represents a significant area of biocatalysis. These reactions, primarily dehydration and isomerization, offer green and highly selective alternatives to traditional chemical methods. nih.govacs.org

A key enzyme in this field is the linalool (B1675412) dehydratase-isomerase (Ldi or LinD), discovered in bacteria such as Castellaniella defragrans. nih.govnih.gov This bifunctional, cofactor-independent enzyme is naturally involved in the anaerobic degradation of monoterpenes. nih.govresearchgate.net It capably catalyzes two distinct, reversible reactions: the dehydration of the tertiary alcohol (S)-linalool to the alkene β-myrcene, and the isomerization of the primary alcohol geraniol (B1671447) to (S)-linalool. nih.govnih.gov

The dehydration reaction is a syn-elimination of water, while the isomerization proceeds via a redox-neutral mechanism. nih.gov The direction of these reactions is dictated by thermodynamic equilibrium. nih.gov For instance, the enzyme can hydrate (B1144303) β-myrcene to (S)-linalool and subsequently isomerize it to geraniol, representing the initial steps in its natural degradation pathway. nih.govresearchgate.net Conversely, it can dehydrate linalool to myrcene, which can be seen as a detoxification process, as monoterpene alcohols are generally more toxic to cells than their corresponding hydrocarbons. nih.gov

The catalytic potential of enzymes like LinD extends beyond their native substrates. Studies have shown that LinD has a broad substrate specificity, capable of performing kinetic resolutions on a variety of aliphatic and aromatic tertiary alcohols (ranging from C5 to C15) that possess a specific structural motif. nih.gov This highlights the potential for using such enzymes in the synthesis of a wide array of chiral alkenes and alcohols.

Beyond single enzymes, chemoenzymatic strategies have also been developed. For example, a dynamic kinetic resolution of carbocyclic tertiary carbinols has been achieved using a combination of an enzyme acylation catalyst and a heterogeneous Brønsted acid for isomerization/racemization, yielding allylic esters with high stereoselectivity. organic-chemistry.org

Substrate Profiling and Directed Evolution of Hydratases/Dehydratases for Novel Reactivities

Hydratases and dehydratases are of great industrial interest because they catalyze the addition or elimination of water with high regio-, stereo-, and enantioselectivity, often without the need for expensive cofactors. nih.govnih.gov Understanding and engineering the substrate scope of these enzymes is a key goal for expanding their application in synthetic chemistry. researchgate.net

Substrate profiling is the initial step in characterizing a novel hydratase or dehydratase. This involves testing the enzyme's activity against a diverse library of potential substrates to determine its specificity and limitations. For example, the substrate profile of the cobalt nitrile hydratase from Rhodococcus rhodochrous was evaluated against over 60 different nitrile-containing compounds to probe the steric and electronic limits of its active site. mdpi.com Similarly, linalool dehydratase-isomerase (LinD) has been shown to act on a broad range of truncated and elongated aromatic and aliphatic tertiary alcohols, demonstrating its versatility. nih.gov Fatty acid hydratases (FAHs) also display activity on a variety of unsaturated fatty acids with different chain lengths. nih.govnih.gov

When an enzyme's natural substrate range or activity is insufficient for a desired transformation, directed evolution is a powerful tool for improvement. d-nb.info This process involves generating libraries of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with enhanced or novel properties. For instance, a fatty acid hydratase from Marinitoga hydrogenitolerans was engineered through directed evolution to become a styrene (B11656) hydratase. d-nb.info The evolved variant could catalyze the highly enantioselective hydration of styrenes to produce chiral 1-arylethanols, a transformation not efficiently achieved by the wild-type enzyme. d-nb.info This work demonstrates that directed evolution can adapt enzymes to accept non-native substrates and reduce dependence on activating molecules that might have been crucial for the original mechanism. d-nb.info

The table below summarizes the expansion of substrate scope for a wild-type fatty acid hydratase through directed evolution.

| Substrate | Wild-Type Enzyme Activity | Evolved Variant Activity | Product Enantiomeric Ratio (e.r.) |

| Oleic Acid | High | Moderate | N/A |

| 4-Bromostyrene | Very Low | High (>95% conversion) | >99:1 |

| Styrene | Negligible | Moderate (24% yield) | >99:1 |

| Various Styrene Derivatives | Negligible | Active | High (>99:1) |

This table is a representative example based on findings from directed evolution studies of fatty acid hydratases. d-nb.info

These engineering efforts, combining substrate profiling with directed evolution, continuously expand the biocatalytic toolbox, enabling the synthesis of novel chiral alcohols and other valuable chemicals from simple alkenes and water. nih.govd-nb.info

Structural Biology of Enzymes Interacting with Unsaturated Alcohols (e.g., X-ray Crystallography, Cryo-EM)

Understanding the three-dimensional structure of enzymes is fundamental to elucidating their catalytic mechanisms and guiding protein engineering efforts. nih.govcreative-enzymes.com For enzymes that interact with unsaturated alcohols, techniques like X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) have provided invaluable insights. nih.govnih.gov

X-ray crystallography has been instrumental in revealing the atomic-level details of linalool dehydratase-isomerase (Ldi) from Castellaniella defragrans. nih.govresearchgate.net The crystal structure showed that Ldi is a homopentamer, with the active sites located in hydrophobic channels at the interfaces between monomers. nih.govnih.gov Substrates are positioned within this channel, flanked by polar residue clusters that are crucial for the acid-base catalysis required for both dehydration and isomerization. nih.gov The structure of Ldi in complex with its product, geraniol, has offered further mechanistic insights, and site-directed mutagenesis based on these structural findings has confirmed the roles of key active site residues. nih.gov This detailed structural knowledge is critical for the future biotechnological application of Ldi in producing industrial chemicals like isoprene (B109036) from renewable sources. nih.gov

Cryo-EM has emerged as a revolutionary technique in structural biology, particularly for large complexes or proteins that are difficult to crystallize. nih.govresearchgate.net While its application to smaller enzymes was initially limited, recent advances have enabled high-resolution structural analysis of enzymes under 150 kDa. nih.gov For example, cryo-EM has been used to determine the structures of plant-derived borneol dehydrogenases (enzymes that act on terpene alcohols) at sub-2 Å resolution. nih.gov This level of detail is sufficient to visualize the active site, understand enzyme-substrate interactions, and inform targeted engineering to modulate catalytic properties. nih.govresearchgate.net Cryo-EM can also capture proteins in multiple conformational states, providing a more dynamic picture of how an enzyme functions, which is crucial for understanding complex catalytic cycles. researchgate.netwiley.com

The table below provides a summary of structural data obtained for a representative enzyme that interacts with unsaturated alcohols.

| Enzyme | Organism | Quaternary Structure | Technique | Resolution | PDB ID | Key Finding |

| Linalool Dehydratase-Isomerase (Ldi) | Castellaniella defragrans | Homopentamer | X-ray Crystallography | 1.99 Å | 6THM rcsb.org | Active site located at the interface between monomers. nih.govnih.gov |

| Borneol Dehydrogenase | Salvia officinalis | Tetramer (~120 kDa) | Cryo-EM | ~2.0 Å | N/A | Demonstrated feasibility of high-resolution cryo-EM for smaller biocatalysts. nih.gov |

The synergy between high-resolution structural data and functional studies allows for a deeper understanding of catalysis and provides a rational basis for designing next-generation biocatalysts for the synthesis of complex molecules.

Metabolic Pathway Engineering for Biosynthesis of Analogues in Model Organisms

Metabolic pathway engineering enables the production of valuable chemicals, including analogues of unsaturated alcohols like terpenoids, in microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli. nih.govrepec.org This approach involves the rational modification of an organism's metabolism to channel carbon flux from central metabolites towards the desired product. plos.orgnih.gov

A common strategy for producing terpenoid analogues in yeast is to enhance the native mevalonate (B85504) (MEV) pathway, which produces the universal five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comijeast.com Engineering efforts typically involve:

Downregulation of Competing Pathways : Repressing the expression of genes that divert precursors away from the target pathway. A common target is ERG9, which encodes squalene (B77637) synthase, an enzyme that commits FPP to sterol biosynthesis. mdpi.com

Heterologous Enzyme Expression : Introducing terpene synthase enzymes from plants or other organisms to convert FPP into a wide variety of desired monoterpenes, sesquiterpenes, and other analogues. nih.govmdpi.com

Through these strategies, researchers have successfully produced fragrant terpenoids like α-santalene, β-eudesmol, and guaiene (B7798472) in yeast. mdpi.com Computational analysis of metabolic networks can also identify novel gene knockout targets that lead to increased product yields. plos.orgnih.gov

E. coli is another workhorse for metabolic engineering. nih.gov While it naturally uses the MEP pathway for isoprenoid synthesis, it can be engineered to produce a range of alcohols. repec.orgnih.gov Strategies in E. coli often involve introducing heterologous pathways and optimizing the supply of precursors and cofactors (like ATP and NADPH). nih.govresearchgate.net For instance, a non-natural biosynthetic pathway was constructed in E. coli to produce various long-chain alcohols (C5 to C8) by extending the branched-chain amino acid pathways. nih.gov Other work has focused on engineering E. coli to convert short-chain fatty acids (C3 to C7) into their corresponding alcohols by introducing key enzymes from organisms like Clostridium acetobutylicum. nih.gov This demonstrates the potential to create microbial cell factories for a diverse range of non-natural alcohols. nih.govresearchgate.net

The table below summarizes examples of engineered microbial strains for the production of unsaturated alcohol analogues or related compounds.

| Host Organism | Engineering Strategy | Heterologous Genes/Pathways | Product | Titer |

| S. cerevisiae | MEV pathway overexpression, ERG9 downregulation, terpene synthase expression | Santalum album α-santalene synthase | α-Santalene | ~40 mg/L |

| S. cerevisiae | MEV pathway overexpression, ERG9 downregulation, terpene synthase expression | Aquilaria sinensis δ-guaiene synthase | δ-Guaiene | ~101 mg/L |

| E. coli | Introduction of butyrate-to-butanol pathway | C. acetobutylicumbuk, ptb, adhE2 | Butanol | ~60 mM |

| E. coli | Extension of amino acid biosynthesis | Engineered 2-isopropylmalate synthase, altered downstream enzymes | (S)-3-methyl-1-pentanol | ~1 g/L |

This table is a representative summary based on findings from various metabolic engineering studies. nih.govmdpi.comnih.gov

These advances in synthetic biology and metabolic engineering are paving the way for the sustainable and scalable production of a vast array of valuable chemicals from renewable feedstocks. nih.govfrontiersin.org

Based on a comprehensive review of available scientific literature and chemical databases, there is insufficient specific research data on the chemical compound This compound to generate the detailed article as requested in the provided outline.

Searches for this specific compound did not yield documented research findings related to its role in the synthesis of complex molecules like agrochemicals, its application as a precursor for polymers in materials science, its development as a chemical probe for biological research, its contributions to supramolecular chemistry, or its exploration in sustainable and green chemistry.

Most scientific and commercial databases reference the structurally similar alkyne, 4-Ethyloct-1-yn-3-ol , rather than the requested alkene. The limited information available for this compound is of a general nature and does not provide the detailed, research-backed findings required to populate the specific sections and subsections of the requested article.

Therefore, it is not possible to produce a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for "Emerging Research Applications of this compound in Chemical Science" at this time.

Q & A

Q. What experimental protocols are recommended for synthesizing 4-Ethyloct-1-en-3-ol with high stereochemical fidelity?

- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors, such as alkenes and alcohols, using AI-powered tools (e.g., Template_relevance models) to predict one-step pathways . Optimize reaction conditions by testing palladium or Lindlar catalysts for hydrogenation selectivity, and monitor progress via GC-MS or HPLC. Ensure purity by column chromatography, and confirm stereochemistry using NMR and polarimetry . Document all steps in line with reproducibility guidelines, including solvent purity and catalyst activation methods .

Q. How should researchers characterize this compound’s physicochemical properties to ensure data reliability?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Assign peaks using - COSY and HSQC to resolve overlapping signals, particularly for the ethyl and alkene groups .

- IR : Confirm hydroxyl and alkene functional groups via O-H (3200–3600 cm) and C=C (1640–1680 cm) stretches .

- MS : Compare fragmentation patterns with databases (e.g., NIST) to validate molecular ion peaks .

Report uncertainties (e.g., ±0.1 ppm for NMR shifts) and calibrate instruments using certified reference materials .

Q. What statistical approaches are suitable for assessing the reproducibility of synthesis yields?

- Methodological Answer : Perform triplicate experiments under identical conditions and apply ANOVA to evaluate inter-batch variability. Calculate confidence intervals (95%) for mean yields and report standard deviations. Use Grubbs’ test to identify outliers, and employ Box-Behnken designs for optimizing reaction parameters (e.g., temperature, catalyst loading) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic selectivity for this compound hydrogenation?

- Methodological Answer : Conduct comparative studies using in situ FTIR or Raman spectroscopy to monitor intermediate species during hydrogenation. Test palladium nanoparticles vs. traditional Lindlar catalysts under controlled H pressures. Analyze selectivity trends via kinetic isotope effects or DFT simulations to identify steric/electronic influences on alkene geometry retention . Publish raw data (e.g., TOF, turnover numbers) in supplementary materials to enable meta-analysis .

Q. What strategies mitigate enantiomeric contamination during this compound synthesis?

- Methodological Answer : Implement chiral stationary phases (CSPs) in preparative HPLC for enantiomer separation. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce stereocontrol. Validate enantiopurity via chiral GC or circular dichroism (CD) spectroscopy. Cross-reference results with crystallographic data (if available) to confirm absolute configuration .

Q. How should conflicting stability data under varying pH conditions be addressed?

- Methodological Answer : Design accelerated degradation studies at pH 2–12 (37°C, 14 days) and quantify decomposition products via LC-QTOF-MS. Apply Arrhenius modeling to extrapolate shelf-life. Reconcile discrepancies by standardizing buffers (e.g., ionic strength, counterion effects) and validating analytical methods using ICH Q2(R1) guidelines .

Data Management and Compliance

Q. What frameworks ensure ethical sharing of this compound spectral data while adhering to open science principles?

Q. How can researchers validate computational models predicting this compound’s reactivity?

- Methodological Answer : Benchmark DFT or MD simulations against experimental kinetic data (e.g., for hydrogenation). Use sensitivity analysis to identify critical parameters (e.g., solvent dielectric constant). Publish code and force field settings in GitHub for peer validation .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in aerobic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.